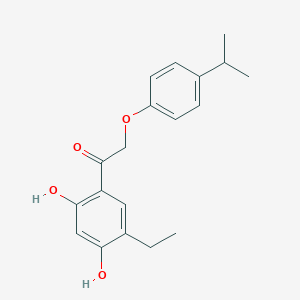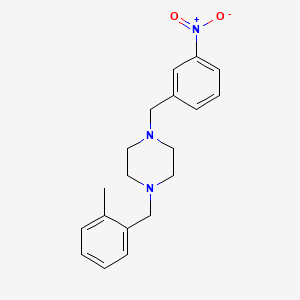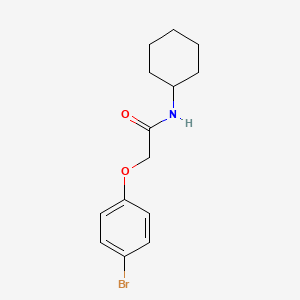
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide, commonly known as CTAP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of CTAP is not fully understood. However, it is believed to act as a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain and inflammation. CTAP has been shown to bind to the mu-opioid receptor with high affinity, thereby blocking the binding of endogenous opioid peptides such as beta-endorphin and enkephalins.
Biochemical and Physiological Effects:
CTAP has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to have a low potential for abuse and dependence, making it a safer alternative to traditional opioid analgesics. CTAP has been shown to have a half-life of approximately 3 hours in rats, indicating that it has a relatively short duration of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTAP has several advantages for lab experiments, including its high potency, selectivity, and low potential for abuse and dependence. However, its short duration of action and limited solubility in aqueous solutions can be a limitation for certain experiments.
Direcciones Futuras
There are several future directions for research on CTAP. One area of interest is the development of CTAP analogs with improved pharmacokinetic properties and selectivity for the mu-opioid receptor. Another area of interest is the investigation of CTAP's potential therapeutic applications in other fields such as neurodegenerative diseases and addiction. Additionally, further studies are needed to fully elucidate the mechanism of action of CTAP and its effects on various physiological systems.
Conclusion:
In conclusion, CTAP is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its high potency, selectivity, and low potential for abuse and dependence make it a promising candidate for the treatment of chronic pain and inflammatory diseases. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
CTAP is synthesized through a multistep process that involves the reaction of 4-fluoroaniline with cyclohexyl isocyanate to form N-(4-fluorophenyl)cyclohexylcarbamate. This intermediate is then reacted with thiosemicarbazide to form N-(4-fluorophenyl)cyclohexylthiocarbamoylthiourea. The final step involves the reaction of this intermediate with acetyl chloride to form CTAP.
Aplicaciones Científicas De Investigación
CTAP has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-13-8-6-11(7-9-13)10-14(21)18-16-20-19-15(22-16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSPIWNHPLQDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)






![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)

![N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)